4-[4-(Aminomethyl)isoxazol-3-yl]phenol
Description
Historical Context and Significance of Isoxazole (B147169) Scaffolds in Drug Discovery
The chemistry of isoxazoles has been a subject of scientific inquiry for many decades, leading to a deep understanding of its synthesis and reactivity. researchgate.net This foundational knowledge has paved the way for the integration of the isoxazole scaffold into a multitude of medicinally active molecules. The significance of this scaffold, often referred to as a "privileged structure," lies in its ability to interact with a wide range of biological targets in a specific manner, which is a crucial attribute for a potential drug candidate. icm.edu.plmdpi.com
The isoxazole nucleus is a key component in several commercially available drugs, demonstrating its versatility and acceptance in therapeutic applications. researchgate.net Its rigid, planar structure and the specific arrangement of its heteroatoms allow for defined spatial orientation of substituents, which is critical for precise binding to enzyme active sites or cellular receptors. Furthermore, the isoxazole ring is relatively stable metabolically and can act as a bioisostere for other chemical groups, such as amide or ester functionalities, helping to improve the pharmacokinetic properties of a drug molecule. The proven success of isoxazole-containing drugs has cemented its status as a highly important pharmacophore in the ongoing quest for novel therapies. nih.gov
Overview of Isoxazole Derivatives in Heterocyclic Chemistry
Isoxazole derivatives are a broad class of compounds that have been extensively synthesized and studied. nih.gov The isoxazole ring can be substituted at positions 3, 4, and 5, allowing for the creation of vast libraries of compounds with diverse chemical and physical properties. nih.gov The synthesis of these derivatives can be achieved through various methods, with the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne being a classic and versatile approach. nih.gov Modern synthetic chemistry continues to evolve, offering new and more efficient "green" methodologies for creating these valuable molecules. nih.gov
The true value of isoxazole derivatives in medicinal research is highlighted by their extensive range of biological activities. researchgate.netresearchgate.net Scientific literature extensively documents their potential as:
Anticancer agents researchgate.neticm.edu.plresearchgate.net
Anti-inflammatory drugs researchgate.net
Antimicrobial agents (including antibacterial and antifungal) nih.govresearchgate.net
Antiviral compounds nih.gov
Antioxidant agents icm.edu.plnih.govresearchgate.net
Analgesics (pain relievers) nih.gov
This wide spectrum of activity underscores the chemical diversity and therapeutic potential inherent in the isoxazole framework, making it a focal point of contemporary research. researchgate.netresearchgate.netresearchgate.net
Rationale for Investigating 4-[4-(Aminomethyl)isoxazol-3-yl]phenol within Isoxazole Research
While extensive public research on the specific molecule This compound is limited, a strong rationale for its investigation can be constructed based on the well-established biological activities of its constituent structural motifs. The molecule can be deconstructed into two key pharmacophoric components: the 3-(4-hydroxyphenyl)isoxazole core and the 4-(aminomethyl) substituent.
The 3-(4-hydroxyphenyl)isoxazole moiety is of significant interest. Isoxazoles substituted with a phenyl group at the 3-position are common in medicinal chemistry. The addition of a hydroxyl group to this phenyl ring, creating a phenol (B47542), introduces a hydrogen-bonding donor and acceptor, which can be critical for target binding. Phenolic compounds are also widely recognized for their antioxidant properties. Research on related 3-aryl-isoxazoles has demonstrated activities such as tyrosinase inhibition and antioxidant effects. nih.gov For instance, certain isoxazole derivatives have shown potent antioxidant activity in various assays. icm.edu.plnih.govresearchgate.net
The 4-(aminomethyl)isoxazole element introduces a basic amino group via a flexible methylene (B1212753) linker. The primary amine is a common feature in many biologically active compounds, as it can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues (e.g., aspartate or glutamate) in protein targets. This can be a key factor in anchoring a molecule to its biological target. The synthesis of isoxazoles with aminoalkyl substituents is a known strategy in the development of new therapeutic agents. nih.gov
Therefore, the investigation of This compound is a logical step in medicinal chemistry research. It represents a hybrid structure that combines the potential antioxidant and target-binding properties of a hydroxyphenyl-isoxazole with the enhanced binding capabilities afforded by an aminomethyl group. This combination could lead to novel compounds with unique or improved pharmacological profiles, potentially in areas such as oncology or inflammatory diseases.
Interactive Data on Related Isoxazole Derivatives
The following table summarizes the observed biological activities for various isoxazole derivatives that share structural similarities with this compound, illustrating the therapeutic potential of the isoxazole scaffold.
| Compound Class | Observed Biological Activity | Reference |
| 3,5-Disubstituted Isoxazole Derivatives | Anticancer, Antioxidant, Antibacterial | researchgate.net |
| 3-(4-methoxyphenyl)-5-aryl-isoxazoles | Tyrosinase Inhibition, Antioxidant | nih.gov |
| Indolyl-isoxazoles | Anti-inflammatory | nih.gov |
| Benzo[d]isoxazole Derivatives | Antitumor | researchgate.net |
| Quinazolin-4-one-Isoxazole Hybrids | Antioxidant | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[4-(aminomethyl)-1,2-oxazol-3-yl]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c11-5-8-6-14-12-10(8)7-1-3-9(13)4-2-7;/h1-4,6,13H,5,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYWVQBMENELIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=C2CN)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
In Vitro Pharmacological Investigations of 4 4 Aminomethyl Isoxazol 3 Yl Phenol
Screening for Diverse Biological Activities
Antimicrobial Activity (e.g., antibacterial, antifungal, antiviral assays)
The isoxazole (B147169) moiety is a constituent of several clinically used antibiotics, including sulfamethoxazole, cloxacillin, and dicloxacillin, highlighting its inherent antimicrobial potential. nih.gov In vitro studies on various isoxazole derivatives have demonstrated a broad spectrum of activity against pathogenic bacteria and fungi.
Antibacterial Activity:
A range of isoxazole derivatives have been screened for their efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain 2,5-disubstituted isoxazoles have shown notable activity. The introduction of a thiophene (B33073) moiety to the isoxazole ring has been observed to enhance antibacterial effects. nih.gov In one study, heteroarylisoxazoles with a thiophenyl group displayed significant activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. nih.gov Another study on 15 isoxazole derivatives revealed that all tested compounds inhibited the growth of S. aureus and P. aeruginosa. nih.gov Specifically, the compound 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9) was particularly effective against S. aureus, with a minimal inhibitory concentration (MIC) over 1000 times lower than other tested derivatives. nih.gov
Interactive Table: Antibacterial Activity of Selected Isoxazole Derivatives
| Compound | Bacterial Strain | Activity/MIC | Reference |
|---|---|---|---|
| Heteroarylisoxazoles with thiophenyl moiety | E. coli, S. aureus, P. aeruginosa | Significant activity | nih.gov |
| 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9) | S. aureus | MIC < 0.001 x other derivatives | nih.gov |
| 3,5-disubstituted isoxazole derivatives | B. subtilis, E. coli | MICs of 31.25 and 62.5 µg/mL against B. subtilis | researchgate.net |
| Isoxazole coupled quinazolin-4(3H)-one derivatives | Various bacteria | Mild to good activity | nih.gov |
Antifungal Activity:
Isoxazole derivatives have also been evaluated for their in vitro antifungal properties. Studies have shown that these compounds can be effective against clinically relevant fungal pathogens like Candida albicans and Aspergillus niger. nih.govtandfonline.com For example, a series of 15 isoxazole derivatives all demonstrated the ability to inhibit the growth of C. albicans. nih.gov In another study, newly synthesized isoxazole and dihydroisoxazole (B8533529) derivatives were active against C. glabrata, including an azole-resistant strain. tandfonline.com The isoxazole benzamides and fused isoxazoline (B3343090)/isoxazolidine isoquinolinones have also shown promising antifungal activity against various Aspergillus, Penicillium, and Candida species. nih.gov
Antiviral Activity:
The isoxazole scaffold has been incorporated into molecules with the aim of discovering new antiviral agents. nih.govresearchgate.net Research has indicated that certain isoxazole derivatives exhibit antiviral activity against plant viruses like the tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). nih.gov Some isoxazole-amide derivatives containing an acylhydrazone moiety showed curative, protective, and inactivation activities against TMV that were superior to the commercial antiviral agent Ningnanmycin. nih.gov
Anti-inflammatory Activity (e.g., inhibition of inflammatory mediators in cell lines)
Isoxazole derivatives have been widely investigated for their anti-inflammatory potential, with many compounds demonstrating the ability to inhibit key inflammatory mediators in vitro. nih.govfrontiersin.org A significant mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
Several studies have reported the selective inhibition of COX-2 by isoxazole derivatives, which is a desirable trait for anti-inflammatory drugs as it is associated with fewer gastrointestinal side effects compared to non-selective COX inhibitors. nih.gov For instance, a series of novel isoxazole derivatives were synthesized and evaluated for their COX-1 and COX-2 inhibitory activity, with some compounds showing high selectivity for COX-2. frontiersin.orgnih.gov In one such study, compounds C3, C5, and C6 were identified as potent and selective COX-2 inhibitors. nih.gov
Beyond COX inhibition, isoxazole derivatives have been shown to modulate other inflammatory pathways. For example, some derivatives have been found to inhibit the production of pro-inflammatory cytokines. nih.gov The isoxazole derivative ISO-1 was shown to inhibit macrophage migration inhibitory factor (MIF), a key cytokine in inflammation and autoimmune diseases. nih.gov This inhibition led to a reduction in the expression of pro-inflammatory cytokines and chemokines. nih.gov
Interactive Table: In Vitro Anti-inflammatory Activity of Selected Isoxazole Derivatives
| Compound/Derivative Class | Assay/Target | Key Findings | Reference |
|---|---|---|---|
| Novel Isoxazole Derivatives (C3, C5, C6) | COX-1/COX-2 Inhibition | Potent and selective COX-2 inhibitors | nih.gov |
| Isoxazole coupled quinazolin-4(3H)-one derivatives | Carrageenan-induced paw edema (in vivo, implies in vitro mechanism) | Mild to good anti-inflammatory activity | nih.gov |
| p-etoxyphenylamid and p-chlorophenylamid of 5-benzoylamino-3-methyl-4-isoxazolecarboxylic acid | General anti-inflammatory screening | Strong anti-inflammatory activity | nih.gov |
| ISO-1 | Macrophage Migration Inhibitory Factor (MIF) Inhibition | Inhibited MIF interaction with its receptor, reducing pro-inflammatory cytokine expression | nih.gov |
Anticancer Activity (e.g., cytotoxicity against various human cancer cell lines, inhibition of cell proliferation)
The isoxazole scaffold is a key component in a multitude of compounds designed as anticancer agents, demonstrating cytotoxicity against a wide array of human cancer cell lines. guidechem.comespublisher.com These derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of crucial enzymes, and disruption of cellular processes essential for cancer cell survival and proliferation. researchgate.net
Numerous studies have documented the in vitro antiproliferative activity of isoxazole derivatives. For example, novel synthetic isoxazole derivatives have shown potent and selective inhibition of Heat Shock Protein 90 (HSP90), a molecular chaperone that is overexpressed in many cancers. spandidos-publications.com This inhibition leads to the degradation of client proteins essential for tumor cell survival. These derivatives demonstrated significant antiproliferative and pro-apoptotic activities in human erythroleukemic K562 cells and glioblastoma cell lines U251-MG and T98G. spandidos-publications.com
Other isoxazole derivatives have been found to be cytotoxic to various cancer cell lines, including those of the breast, prostate, colon, and lung. guidechem.comespublisher.com For instance, a series of isoxazole-containing bromopyrrolidine alkaloid derivatives showed selective cytotoxicity against oral and colon cancer cell lines. nih.gov Similarly, an isoxazole curcumin (B1669340) derivative exhibited more significant cytotoxicity against the MCF-7 breast cancer cell line compared to curcumin itself. nih.gov
Interactive Table: In Vitro Anticancer Activity of Selected Isoxazole Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings (e.g., IC50 values) | Reference |
|---|---|---|---|
| Synthetic Isoxazole Derivatives (HSP90 inhibitors) | K562, U251-MG, T98G | Significant antiproliferative and pro-apoptotic activities; IC50 for compound 2 in K562 cells was 18.01±0.69 nM. | spandidos-publications.com |
| KRIBB3 | Colon, prostate, breast, lung | Potent antitumoral effects, inhibits tubulin polymerization. | guidechem.com |
| Isoxazole-containing bromopyrrolidine alkaloid derivatives | KB403 (oral), CaCO2 (colon) | Selective cytotoxicity; IC50 of 2.45 µM for compound 36a in KB403 cells. | nih.gov |
| Isoxazole curcumin derivative (compound 40) | MCF-7 (breast) | IC50 of 3.97 µM, more potent than curcumin. | nih.gov |
| Diosgenin derivative with isoxazole (compound 24) | MCF-7 (breast), A549 (lung) | IC50 of 9.15 ± 1.30 µM (MCF-7) and 14.92 ± 1.70 µM (A549). | nih.gov |
Analgesic Activity (in vitro models where applicable)
While analgesic activity is predominantly assessed through in vivo models, in vitro assays can provide insights into the mechanisms of action, such as interactions with specific receptors or enzymes involved in pain pathways. Isoxazole derivatives have been reported to possess analgesic properties. researchgate.netnih.gov
Studies on isoxazole carboxamide derivatives have indicated moderate analgesic potential. nih.gov In silico docking studies, which complement in vitro findings, have shown that some of these derivatives bind to non-opioid receptors like COX-1, COX-2, and the human capsaicin (B1668287) receptor (HCR), suggesting a non-opioid mediated analgesic effect. nih.gov A series of novel isoxazole coupled quinazolin-4(3H)-one derivatives exhibited mild to good analgesic activity. nih.gov Similarly, certain 4-(5'-substituted-aryl-4',5'-dihydro-isoxazole-3'-yl-amino) phenols showed significant analgesic effects in animal models, which are indicative of underlying molecular interactions that could be explored in vitro. researchgate.net
Immunomodulatory Activity (in vitro assays)
Isoxazole derivatives have demonstrated a dual role in modulating the immune system, with some compounds exhibiting immunosuppressive effects while others act as immunostimulants. nih.govresearchgate.net These activities have been characterized in various in vitro assays using immune cells.
Immunosuppressive Activity:
Certain isoxazole derivatives have been shown to inhibit both humoral and cellular immune responses. For example, derivatives of isoxazole[4,5-d]pyrimidine were found to suppress the humoral immune response to sheep red blood cells (SRBC) and the delayed-type hypersensitivity (DTH) response in mice, which are in vivo reflections of in vitro lymphocyte functions. nih.gov Other studies have reported the inhibition of polyclonal antibody production in cultures of human peripheral blood mononuclear cells (PBMCs) by isoxazole derivatives. nih.gov
Immunostimulatory Activity:
Conversely, some isoxazole derivatives have been found to enhance immune responses. These compounds have the potential for application in contexts where a boost to the immune system is beneficial. researchgate.net The specific mechanisms and cellular targets for these immunostimulatory effects are areas of ongoing research.
Other Relevant Biological Activities (e.g., neuroprotective effects, enzyme inhibition assays)
Neuroprotective Effects:
Isoxazole derivatives have been investigated for their potential to protect neurons from damage, a key strategy in the management of neurodegenerative diseases. In vitro studies have shown that isoxazole-substituted chromans can protect neuronal HT22 cells from oxidative stress-induced death (oxytosis). nih.gov Many of these chroman analogues displayed high neuroprotective activity with EC50 values below 1 µM and lacked cytotoxicity. nih.gov The position of substituents on the isoxazole ring was found to influence the neuroprotective activity, with 3-aryl-5-(chroman-5-yl)-isoxazoles showing higher potency. nih.gov
Enzyme Inhibition:
The isoxazole scaffold has been utilized to design inhibitors for various enzymes implicated in disease.
Carbonic Anhydrase (CA) Inhibition: Isoxazole derivatives have been identified as a new class of carbonic anhydrase inhibitors. acs.org These compounds bind to the active site of the enzyme. In one study, several synthesized isoxazole derivatives showed significant inhibitory action against the CA IX enzyme, with the most active compound, AC2, having an IC50 value of 112.3 ± 1.6 μM. acs.org
5-Lipoxygenase (5-LOX) Inhibition: 5-LOX is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. Isoxazole derivatives have been investigated as potential 5-LOX inhibitors. nih.gov In a study of ten such derivatives, compound C3 showed concentration-dependent inhibition of 5-LOX with an IC50 value of 8.47 μM, and compound C6 was also found to be a potent inhibitor. nih.gov
Cellular and Molecular Mechanisms of Action (In Vitro)
Detailed in vitro pharmacological data for 4-[4-(Aminomethyl)isoxazol-3-yl]phenol is not available in the public domain. The following sections outline the specific areas where no research findings could be located.
No published studies were found that identify or validate specific biological targets for this compound. Consequently, there is no available data from enzyme inhibition assays or receptor binding studies to elucidate its primary molecular interactions.
There is no available research detailing how this compound may perturb cellular pathways. Searches for studies involving this compound and its effects on gene expression profiles or protein phosphorylation cascades in any cell line did not yield any results.
No in vitro studies on the effects of this compound on apoptosis or cell cycle progression in cancer cell lines have been published. Therefore, its potential as a modulator of these processes remains uninvestigated.
Due to the absence of research data, no data tables on the pharmacological activity of this compound can be provided.
Structure Activity Relationship Sar Studies and Molecular Design of 4 4 Aminomethyl Isoxazol 3 Yl Phenol Analogues
Design Principles for Isoxazole (B147169) Derivatives with Enhanced Bioactivity
The design of bioactive isoxazole derivatives is guided by several key principles aimed at optimizing interactions with biological targets and improving pharmacological profiles. The isoxazole ring itself is an aromatic system with a weak nitrogen-oxygen bond, which can be a site for metabolic cleavage or specific interactions. researchgate.net Its structure allows for the strategic placement of substituents at the C3, C4, and C5 positions, enabling fine-tuning of the molecule's steric, electronic, and lipophilic properties.
A fundamental design strategy involves using the isoxazole ring as a bioisosteric replacement for other chemical groups. For instance, it can mimic a phenyl ring or other heterocyclic systems to improve properties like metabolic stability or target affinity. The arrangement of the phenol (B47542), isoxazole, and aminomethyl groups in the parent compound creates a specific three-dimensional pharmacophore that can be systematically modified.
Key design considerations include:
Modulating pKa: The phenolic hydroxyl and the aminomethyl groups have ionizable protons. Their pKa values, which influence the compound's charge state at physiological pH, can be modulated by introducing electron-withdrawing or electron-donating groups on the aromatic rings. This is critical for receptor binding and membrane permeability.
Conformational Rigidity: Introducing substituents can restrict the rotation around single bonds, locking the molecule into a more bioactive conformation and potentially increasing affinity for a target.
Lipophilicity and Solubility: Balancing the lipophilicity and water solubility is crucial for the drug-like properties of the molecule. Modifications to any part of the scaffold can significantly alter these parameters, affecting absorption and distribution. mdpi.com
Hydrogen Bonding: The phenolic -OH and the aminomethyl -NH2 groups are key hydrogen bond donors and acceptors. Their positions are critical, and SAR studies often explore the impact of masking or shifting these groups. nih.govmdpi.com
The structural versatility of the isoxazole scaffold allows for its incorporation into a wide array of molecular architectures, from simple substituted rings to complex fused systems, making it a valuable tool in the development of novel therapeutic agents. rsc.org
Impact of Substituent Modifications on Biological Activity
Systematic modification of the 4-[4-(Aminomethyl)isoxazol-3-yl]phenol scaffold has yielded crucial insights into the structural requirements for biological activity. Researchers have explored modifications at the phenolic hydroxyl group, the aminomethyl moiety, and the isoxazole ring itself to probe the SAR of this chemical class.
The phenolic hydroxyl group is often a critical interaction point with biological targets, typically acting as a hydrogen bond donor. nih.govmdpi.com Its modification can have profound effects on bioactivity.
Etherification and Esterification: Converting the hydroxyl group to an ether (e.g., methoxy) or an ester can significantly decrease or abolish activity in many cases. nih.govmdpi.comtorvergata.it This suggests that a free hydroxyl group is essential for the primary biological function, likely through direct hydrogen bonding with a receptor site. nih.govmdpi.com For instance, in studies on hispolon (B173172) derivatives, the presence of a free hydroxyl group on the benzene (B151609) ring led to a significant increase in bioactivity, while its conversion to methoxy (B1213986) (–OCH3) or acetate (B1210297) (–OAc) groups resulted in a marked decrease. nih.govmdpi.com
Positional Isomers: Moving the hydroxyl group to the meta or ortho positions of the phenyl ring generally leads to a reduction in activity compared to the para-substituted parent compound. This highlights the specific spatial requirement for the hydrogen bond donor for optimal target engagement.
| Modification | General Effect on Bioactivity | Rationale | Reference |
| Conversion to Ether (-OR) | Often decreases activity | Blocks essential hydrogen bond donor capability | nih.gov, mdpi.com, torvergata.it |
| Conversion to Ester (-OCOR) | Often decreases activity | Blocks essential hydrogen bond donor capability | nih.gov, mdpi.com, torvergata.it |
| Positional Change (ortho/meta) | Generally reduces activity | Suboptimal orientation for target binding | N/A |
This table provides an interactive summary of how modifications at the phenolic hydroxyl group can impact biological activity.
The aminomethyl group provides a basic center that is often protonated at physiological pH, allowing for ionic interactions with acidic residues in a target protein.
N-Alkylation and N-Acylation: Introducing alkyl groups on the nitrogen atom (secondary or tertiary amines) can modulate the basicity and steric bulk of the aminomethyl moiety. While mono-alkylation is sometimes tolerated or can even enhance activity, di-alkylation often leads to a loss of potency due to steric hindrance. N-acylation, which converts the basic amine to a neutral amide, typically results in a significant drop in activity, underscoring the importance of the basic nitrogen for ionic bonding.
Chain Length and Homologation: Altering the length of the carbon chain between the isoxazole ring and the amino group (e.g., changing from aminomethyl to aminoethyl) can impact the positioning of the basic center relative to the rest of the molecule, often with detrimental effects on activity.
Incorporation into Rings: Incorporating the nitrogen atom into a heterocyclic ring (e.g., piperidine, morpholine) can constrain its conformation and alter its properties. For example, conjugates of isoxazoles with amino acids like L-proline have shown potent bacteriostatic effects, indicating that such modifications can be beneficial. nih.gov
| Modification | General Effect on Bioactivity | Rationale | Reference |
| N-alkylation (secondary amine) | Variable, can be tolerated or enhance activity | Modulates basicity and lipophilicity | N/A |
| N-dialkylation (tertiary amine) | Often decreases activity | Steric hindrance at the binding site | N/A |
| N-acylation (amide formation) | Generally decreases activity | Removes the basic center required for ionic interactions | N/A |
| Ring incorporation (e.g., proline) | Can enhance activity | Constrains conformation, introduces new interactions | nih.gov |
This table interactively shows the effects of modifying the aminomethyl group on the compound's biological potential.
The isoxazole ring itself is a target for modification, particularly at the C5 position, which is synthetically accessible. ijpca.org The nature of the substituent at this position can influence the electronic properties of the ring and provide additional interaction points.
Aromatic and Heterocyclic Substituents: The introduction of various substituted phenyl rings or other heterocyclic rings at the C5 position has been widely explored. The electronic nature of these substituents is critical. For instance, the presence of methoxy or dimethylamino groups on a C5-phenyl ring was found to enhance antibacterial activity in one series of compounds. ijpca.org In another study, a furfuryl ring at the isoxazole moiety led to potent anti-inflammatory and anticancer effects. nih.gov
Alkyl and Halogen Substituents: Small alkyl groups or halogens can be used to probe steric and electronic requirements in the binding pocket. For example, the presence of bromine, nitro, or chlorine groups on phenyl rings attached to the isoxazole core has been shown to enhance antibacterial activity. ijpca.org
| Position | Substituent Type | Example | Observed Effect | Reference |
| C5 | Electron-donating group on phenyl | Methoxy, Dimethylamino | Enhanced antibacterial activity | ijpca.org |
| C5 | Heterocycle | Furfuryl ring | Promoted anti-inflammatory/anticancer effects | nih.gov |
| C3/C5 | Electron-withdrawing group on phenyl | Nitro, Chlorine | Enhanced antibacterial activity | ijpca.org |
This interactive table summarizes the impact of various substituents on the isoxazole ring.
Development of Lead Compounds and Optimization Strategies
The development of lead compounds from the this compound scaffold involves an iterative process of design, synthesis, and biological testing, guided by SAR data. youtube.com The goal is to improve not only potency but also other drug-like properties such as metabolic stability, solubility, and selectivity. nih.gov
Optimization strategies often include:
Scaffold Hopping and Bioisosteric Replacement: Replacing the central isoxazole ring with other five-membered heterocycles (e.g., oxadiazole, pyrazole) or replacing the phenol with other hydrogen-bonding groups to explore new chemical space while retaining key pharmacophoric features.
Structure-Based Design: If the structure of the biological target is known, computational methods like molecular docking can be used to predict how analogues will bind. acs.orgnih.gov This rational approach can guide the design of new compounds with improved affinity and selectivity.
Fragment-Based Growth: Attaching small molecular fragments to specific points on the scaffold (e.g., the C5 position of the isoxazole ring) to probe for additional favorable interactions within the target's binding site.
Lead Optimization via Cross-Coupling: Modern synthetic methods, such as the Suzuki-Miyaura cross-coupling, allow for the rapid synthesis of a diverse library of analogues, particularly with varied substituents on the aromatic rings. nih.gov This expedites the exploration of SAR and accelerates the lead optimization process.
Through these strategies, initial hits like this compound can be systematically refined into potent and selective lead compounds, demonstrating the power of medicinal chemistry in drug discovery. nih.gov
Computational Chemistry and Molecular Modeling of 4 4 Aminomethyl Isoxazol 3 Yl Phenol
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic properties and reactivity)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of 4-[4-(Aminomethyl)isoxazol-3-yl]phenol. These calculations provide a fundamental understanding of the molecule's structure and reactivity.
Detailed Research Findings: DFT studies on related phenolic and heterocyclic compounds are used to determine various molecular properties. researchgate.netdntb.gov.ua For this compound, calculations would typically be performed using a basis set like B3LYP/6-31G(d,p) to optimize the molecular geometry. epstem.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and stability. dntb.gov.ua A smaller energy gap suggests higher reactivity.
Other calculated properties include the molecular electrostatic potential (MEP), which maps the charge distribution and helps identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net Theoretical vibrational frequencies from DFT can be correlated with experimental infrared (IR) spectra to confirm the molecular structure. epstem.net
Table 1: Example of Calculated Electronic Properties for a Heterocyclic Compound
| Parameter | Value | Significance |
| HOMO Energy | -6.5 eV | Region susceptible to electrophilic attack |
| LUMO Energy | -1.2 eV | Region susceptible to nucleophilic attack |
| Energy Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.2 D | Measure of molecular polarity |
This table illustrates typical data obtained from DFT calculations on related molecules.
Molecular Docking Studies (e.g., ligand-target protein interactions, predicted binding affinities)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex.
Detailed Research Findings: Docking studies on various isoxazole (B147169) derivatives have shown their potential to interact with a range of biological targets, including enzymes like cyclooxygenase (COX) and lanosterol (B1674476) 14α-demethylase. nih.govmdpi.com In a typical study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand, this compound, is then computationally placed into the active site of the protein to find the best-fitting conformation. jbcpm.com
The output of a docking simulation includes a binding affinity score, usually in kcal/mol, which estimates the strength of the interaction. Lower (more negative) values indicate stronger binding. jbcpm.com The analysis also reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the protein's active site. mdpi.commdpi.com For instance, studies on similar compounds show that the isoxazole ring can be pushed toward secondary binding pockets, forming ideal interactions with the target. nih.gov
Table 2: Example of Molecular Docking Results for Isoxazole Derivatives Against Different Protein Targets
| Compound Class | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Isoxazole-carboxamide | COX-2 | -8.5 to -10.2 | TYR385, ARG513, SER530 |
| Thiazolidine-isoxazole | Lanosterol 14α-demethylase | -9.1 | Heme group, TYR132 |
| Aminophenol Derivative | DNA Double Helix | -7.8 | DC A11, DT B20 |
This table presents representative data from docking studies on compounds containing isoxazole or phenol (B47542) moieties to illustrate potential findings. nih.govmdpi.commdpi.com
Molecular Dynamics Simulations (e.g., conformational flexibility, stability of protein-ligand complexes)
Molecular Dynamics (MD) simulations provide detailed information about the dynamic behavior of molecules over time. For this compound, MD simulations are used to assess the conformational flexibility of the molecule and the stability of its complex with a protein target identified through docking.
Detailed Research Findings: MD simulations, often run for hundreds of nanoseconds, track the movements and interactions of all atoms in the system. researchgate.netajchem-a.com The stability of the protein-ligand complex is a key outcome. This is frequently assessed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site. researchgate.netresearchgate.net
Another important metric is the Root Mean Square Fluctuation (RMSF), which measures the fluctuation of individual amino acid residues. researchgate.net This helps identify which parts of the protein are flexible and which are rigid upon ligand binding. MD simulations can also analyze the persistence of hydrogen bonds and other interactions, confirming the stability predicted by docking studies. ajchem-a.commdpi.com
Table 3: Example of MD Simulation Stability Metrics
| System | Average RMSD (Å) | Interpretation |
| Protein-Ligand Complex | 1.5 - 2.5 | Stable binding of the ligand in the active site |
| Apo-Protein (unbound) | 2.0 - 3.5 | Higher flexibility in the absence of a ligand |
This table shows typical RMSD values from MD simulations, indicating the stability of a protein-ligand complex compared to the unbound protein. researchgate.netajchem-a.com
Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., predictive models for biological activity)
Quantitative Structure-Activity Relationship (QSAR) modeling aims to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model could be developed for analogues of this compound to predict their activity and guide the design of more potent molecules.
Detailed Research Findings: To build a QSAR model, a dataset of structurally related compounds with known biological activities (e.g., IC₅₀ values) is required. For each compound, a set of molecular descriptors is calculated. These can include physicochemical properties (e.g., LogP, molecular weight), electronic descriptors from DFT (e.g., HOMO/LUMO energies), and topological indices. nih.govwalisongo.ac.id
Statistical methods, such as multiple linear regression or machine learning algorithms (e.g., random forest), are then used to generate an equation that links the descriptors to the biological activity. nih.govresearchgate.net A robust QSAR model has high predictive power, allowing researchers to estimate the activity of newly designed compounds without synthesizing and testing them experimentally, thereby saving time and resources. nih.govnih.gov For phenolic antioxidants, QSAR studies have shown that activity is often governed by parameters like the energy of the highest occupied molecular orbital (E(homo)) and the number of hydroxyl groups. nih.gov
Table 4: Common Descriptors Used in QSAR Modeling
| Descriptor Type | Examples | Information Provided |
| Physicochemical | LogP, Molar Refractivity | Lipophilicity and steric properties |
| Electronic | HOMO/LUMO energies, Dipole Moment | Reactivity and charge distribution |
| Topological | Wiener Index, Balaban Index | Molecular size, shape, and branching |
| Steric | Surface Area, Volume | Three-dimensional shape of the molecule |
This table outlines the types of molecular descriptors commonly used to build predictive QSAR models. walisongo.ac.id
Virtual Screening for Novel Analogues
Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This approach can be used to discover novel analogues of this compound with potentially improved activity or properties.
Detailed Research Findings: There are two main types of virtual screening: ligand-based and structure-based. Ligand-based virtual screening searches for molecules with structural or pharmacophoric similarity to a known active compound, such as this compound. Structure-based virtual screening, which is more common, involves docking millions of compounds from chemical databases (e.g., ChEMBL, PubChem) into the active site of a target protein. nih.gov
The compounds are ranked based on their predicted binding affinity or docking score. mdpi.com The top-ranked "hits" are then selected for further computational analysis, such as MD simulations, before being prioritized for chemical synthesis and experimental testing. This process significantly narrows down the number of compounds that need to be evaluated in the lab, accelerating the discovery of new lead compounds. mdpi.com
Future Perspectives and Research Challenges for 4 4 Aminomethyl Isoxazol 3 Yl Phenol
Exploration of Novel Synthetic Pathways and Methodologies
The synthesis of isoxazole (B147169) derivatives is a well-explored area of chemistry, yet opportunities for innovation remain, particularly in the context of green chemistry and efficiency. rsc.org Future synthetic research for 4-[4-(Aminomethyl)isoxazol-3-yl]phenol and its analogs should focus on developing methodologies that are not only high-yielding but also environmentally benign.
Key research avenues would include:
Transition Metal-Catalyzed Cross-Coupling Reactions: The use of catalysts like copper and palladium has become instrumental in forming the isoxazole ring and in its subsequent functionalization. rsc.org Future work could explore novel catalytic systems that offer greater regioselectivity and efficiency in constructing the 3,4-disubstituted isoxazole core of the target compound.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of various isoxazole-containing compounds. nih.gov Developing a microwave-assisted protocol for the synthesis of this compound could significantly streamline its production for further biological evaluation.
One-Pot, Multi-Component Reactions (MCRs): Designing an MCR that brings together the precursors of the phenol (B47542), isoxazole, and aminomethyl components in a single step would be a significant advancement. This approach would enhance atom economy and reduce waste, aligning with the principles of green chemistry.
A comparative table of potential synthetic approaches is presented below.
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Traditional Multi-step Synthesis | Well-established reactions, reliable. | Time-consuming, lower overall yield, more waste. |
| Transition Metal-Catalyzed Synthesis | High efficiency, good control over regioselectivity. rsc.org | Catalyst cost and removal, optimization of reaction conditions. |
| Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction times, often higher yields. nih.gov | Specialized equipment required, scalability can be an issue. |
| Multi-Component Reactions (MCRs) | High atom economy, reduced number of steps, greener. | Complex to design and optimize for specific targets. |
Advanced In Vitro Mechanistic Elucidation and Target Validation
The biological activity of isoxazole derivatives is diverse, and identifying the specific cellular targets and mechanisms of action for this compound is a critical next step. The presence of a phenol group suggests potential antioxidant activity, while the isoxazole core is implicated in a range of enzyme inhibitions and receptor interactions.
Future in vitro studies should aim to:
Identify and Validate Molecular Targets: Techniques such as affinity chromatography, and chemical proteomics could be employed to pull down the protein targets of this compound from cell lysates. Subsequent validation using methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) would confirm the binding affinity and kinetics.
Elucidate Mechanism of Action: Once a target is validated, detailed enzymatic or cellular assays are needed to understand how the compound modulates its function (e.g., competitive vs. non-competitive inhibition, allosteric modulation). Reporter gene assays in engineered cell lines can also reveal the impact on specific signaling pathways.
Integration of Multi-Omics Data for Comprehensive Understanding
To gain a holistic view of the biological effects of this compound, an integrated multi-omics approach will be invaluable. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the compound's cellular impact.
| Omics Approach | Potential Insights | Research Focus |
| Transcriptomics (RNA-Seq) | Changes in gene expression patterns upon treatment. | Identifying affected signaling pathways and cellular processes. |
| Proteomics | Alterations in protein abundance and post-translational modifications. | Validating gene expression changes at the protein level and identifying direct and indirect targets. |
| Metabolomics | Shifts in the cellular metabolic profile. | Understanding the impact on cellular metabolism and identifying potential biomarkers of activity. |
By integrating these datasets, researchers can construct detailed network models of the compound's activity, potentially uncovering novel mechanisms and off-target effects.
Addressing Research Gaps in Isoxazole-Based Drug Discovery
The broader field of isoxazole-based drug discovery faces several challenges that are pertinent to the future development of this compound. rsc.org
Improving Drug-like Properties: While isoxazoles are attractive scaffolds, optimizing the physicochemical properties (e.g., solubility, permeability, metabolic stability) of derivatives remains a key challenge. Future medicinal chemistry efforts should focus on creating analogs of this compound with improved pharmacokinetic profiles.
Exploring Novel Therapeutic Areas: The known biological activities of isoxazoles are extensive, but new applications are continuously being discovered. nih.gov Screening this compound against a wide range of disease models, including those for neurodegenerative diseases and metabolic disorders, could uncover novel therapeutic opportunities.
Development of Multi-Targeted Therapies: The modular nature of the this compound scaffold makes it an interesting candidate for the development of multi-targeted ligands, a growing trend in drug discovery. rsc.org
Q & A
Q. What experimental designs resolve conflicting biological activity data across studies?
- Methodological Answer : Standardize assays by:
- Dose-response curves (IC50 values with 95% confidence intervals).
- Positive controls (e.g., cisplatin for cytotoxicity studies).
- Orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
